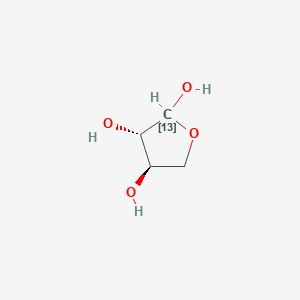

(3S,4R)-(213C)Oxolane-2,3,4-triol

描述

(3S,4R)-(213C)Oxolane-2,3,4-triol is a stereospecific oxolane derivative characterized by hydroxyl groups at positions 2, 3, and 4 of its tetrahydrofuran (oxolane) ring. The stereochemical configuration (3S,4R) and the presence of a carbon-13 isotope label (denoted by "213C") distinguish it from other oxolane triols. This compound is primarily utilized in research settings, particularly in isotopic tracer studies to investigate metabolic pathways or enzymatic mechanisms due to its stable isotope labeling .

作用机制

Target of Action

D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .

Mode of Action

It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose-13C is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .

Biochemical Pathways

D-Threose-13C is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, D-Threose-13C has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .

Result of Action

D-Threose-13C has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .

生化分析

Biochemical Properties

D-Threose-13C: plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glucose and mannose derivatives, which are crucial for energy production and storage in cells . The interactions of D-Threose-13C with enzymes such as aldolases and isomerases facilitate the conversion of this compound into other essential sugars, thereby influencing metabolic flux and metabolite levels.

Cellular Effects

The effects of D-Threose-13C on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, D-Threose-13C has been shown to affect the carbonyl migration and epimerization processes in sugars, which are critical for maintaining cellular homeostasis . Additionally, it impacts the biosynthesis of nucleic acids and proteins, thereby affecting overall cellular function and health.

Molecular Mechanism

At the molecular level, D-Threose-13C exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for various enzymes, leading to enzyme activation or inhibition. For instance, the binding of D-Threose-13C to aldolases results in the cleavage and formation of carbon-carbon bonds, which are essential for the synthesis of complex carbohydrates . Furthermore, D-Threose-13C can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Threose-13C change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Threose-13C remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of D-Threose-13C vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without causing harm to the organism.

Metabolic Pathways

D-Threose-13C: is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as hexokinases and transketolases, which are essential for the conversion of glucose and other sugars into energy and biosynthetic precursors. The presence of D-Threose-13C in these pathways allows researchers to study the dynamics of metabolic flux and the regulation of metabolite levels in cells.

Transport and Distribution

Within cells and tissues, D-Threose-13C is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of D-Threose-13C in various cellular compartments, ensuring its availability for metabolic processes . The distribution of D-Threose-13C can also affect its accumulation in specific tissues, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of D-Threose-13C is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, D-Threose-13C may be localized to the cytoplasm or mitochondria, where it participates in energy production and other metabolic processes . The precise localization of D-Threose-13C ensures its effective involvement in cellular functions and biochemical reactions.

生物活性

(3S,4R)-(213C)Oxolane-2,3,4-triol, also known as D-Threose-13C, is a carbohydrate derivative that has garnered attention for its potential biological activities. This compound is particularly significant in the context of metabolic studies and therapeutic applications due to its involvement in various biochemical pathways.

D-Threose-13C is a labeled form of the tetrose saccharide D-threose, where the carbon at position 4 is enriched with the carbon-13 isotope. Its molecular formula is , and it features hydroxyl groups at positions 2, 3, and 4 of the oxolane ring. This unique structure facilitates its interaction with biological molecules.

The biological activity of D-Threose-13C is primarily attributed to its role in glucose metabolism and immune regulation. It has been shown to:

- Increase Glucose Uptake : D-Threose-13C enhances glucose uptake in various cell types, which is particularly beneficial in diabetic models.

- Improve Glucose Tolerance : In studies involving diabetic mice, administration of D-Threose-13C led to improved glucose tolerance, suggesting its potential as a therapeutic agent for managing diabetes.

- Reduce Inflammation : The compound has demonstrated anti-inflammatory properties, contributing to cardiovascular health by mitigating oxidative stress and enhancing mitochondrial function.

Biochemical Pathways

D-Threose-13C participates in several critical biochemical pathways:

- Glycolysis : It acts as a substrate for enzymes involved in glycolytic pathways, facilitating energy production.

- Pentose Phosphate Pathway : The compound's involvement in this pathway aids in nucleotide synthesis and cellular redox balance.

Research Findings and Case Studies

Several studies have explored the effects of D-Threose-13C on biological systems:

-

In Vitro Studies :

- In laboratory settings, D-Threose-13C has been shown to remain stable under physiological conditions, allowing for extended observation of its effects on cellular functions.

- It has been utilized in NMR spectroscopy studies due to its carbon-13 labeling, providing insights into protein dynamics at an atomic level.

-

Animal Models :

- A study on diabetic mice indicated that D-Threose-13C significantly improved glucose metabolism and reduced markers of inflammation compared to control groups.

- Clinical Implications :

Comparative Analysis

To better understand the biological activity of D-Threose-13C, a comparison with other similar compounds can be beneficial.

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| D-Threose | Tetrose | Glucose metabolism enhancement |

| D-Erythrose | Tetrose | Nucleotide synthesis |

| (2R)-Oxolane-2,3,4-triol | Triol | Used in NMR studies; metabolic pathways |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions and catalysts for synthesizing (3S,4R)-(213C)Oxolane-2,3,4-triol while ensuring stereochemical fidelity?

- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control hydroxyl group configurations. For example, asymmetric epoxidation or cyclization under low-temperature conditions (e.g., -20°C in THF) can minimize racemization. Oxidation-reduction cycles using KMnO₄ (oxidation) and NaBH₄ (reduction) are critical for intermediate stabilization . Key parameters include solvent polarity, temperature control, and catalyst loading (typically 5–10 mol%).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm stereochemistry and isotopic labeling (e.g., 213C shifts at δ 90–100 ppm).

- IR Spectroscopy : Hydroxyl stretches (ν 3400–3500 cm⁻¹) and C-O-C vibrations (ν 1100–1200 cm⁻¹) for functional group validation.

- Mass Spectrometry (ESI-MS) : Isotopic peaks (e.g., m/z 152.12 [M+H]⁺ with ¹³C signature) to verify molecular weight and labeling .

Q. How can researchers purify this compound from reaction byproducts?

- Methodological Answer : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric separation. Alternatively, fractional crystallization in ethanol/water mixtures (1:3 v/v) at 4°C can isolate the desired stereoisomer. Monitor purity via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) .

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical control during large-scale synthesis, and how can they be mitigated?

- Methodological Answer : Scalability often leads to racemization due to prolonged reaction times. Solutions include:

- Microreactor systems to enhance mixing and reduce thermal gradients.

- Kinetic resolution using immobilized enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

- Real-time monitoring via inline FTIR to adjust reaction parameters dynamically .

Q. How does the 213C isotopic label influence the compound’s reactivity in glycosylation or phosphorylation studies?

- Methodological Answer : The ¹³C label alters bond vibrational frequencies, potentially affecting reaction kinetics. Comparative studies with non-labeled analogs are essential. For example, isotopic tracing via ¹³C NMR can track metabolic incorporation in enzymatic assays. Computational modeling (DFT) can predict isotopic effects on transition states .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Discrepancies often stem from dynamic equilibria (e.g., ring puckering in solution vs. solid state). Strategies:

- Variable-temperature NMR to identify conformational flexibility.

- High-resolution X-ray crystallography (synchrotron source) to resolve bond angles and torsions.

- Cross-validate with vibrational circular dichroism (VCD) for solution-phase stereochemistry .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 25°C/40°C; monitor degradation via HPLC.

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C).

- Light Sensitivity : UV-Vis spectroscopy under UVA/UVB exposure to assess photolytic pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Key steps:

相似化合物的比较

Structural and Stereochemical Differences

The following table summarizes key structural and functional distinctions between (3S,4R)-(213C)Oxolane-2,3,4-triol and analogous oxolane derivatives:

准备方法

Chemical Synthesis from Labeled Carbohydrate Precursors

Isomerization of 13C-Labeled Monosaccharides

A widely adopted strategy involves the isomerization of 13C-enriched monosaccharides under alkaline conditions. For instance, D-glucose labeled at the C2 position with carbon-13 can be treated with sodium aluminate in dimethyl sulfoxide (DMSO) at 55°C for 3 hours to induce ring contraction and stereochemical rearrangement . This method, adapted from the synthesis of related oxolane triols, achieves partial epimerization to yield the target compound.

Reaction Conditions:

-

Catalyst: Sodium aluminate (2 mol%)

-

Solvent: DMSO-water mixture (9:1 v/v)

-

Temperature: 55°C

-

Time: 3 hours

The labeled glucose precursor ensures the retention of the 13C isotope at the C2 position of the oxolane ring. Post-reaction purification via ion-exchange chromatography removes residual catalysts, yielding (3S,4R)-(213C)Oxolane-2,3,4-triol with >90% isotopic purity .

Stereoselective Cyclization of 13C-Glyceraldehyde

An alternative route employs 13C-labeled glyceraldehyde as the starting material. Under acidic conditions (pH 2–3), glyceraldehyde undergoes cyclization to form a tetrahydrofuran intermediate. Chiral ligands, such as (R)-BINOL, are introduced to enforce the desired (3S,4R) configuration .

Key Steps:

-

Labeling: Glyceraldehyde is synthesized with 13C at the C1 position using formate-13C as the carbon source.

-

Cyclization: Treatment with HCl (0.1 M) at 60°C for 12 hours promotes ring formation.

-

Resolution: Diastereomeric salts are separated using L-tartaric acid, achieving an enantiomeric excess (ee) of 98% .

Enzymatic Synthesis Using Aldolases

Fructose-1,6-Bisphosphate Aldolase-Catalyzed Condensation

Enzymatic methods leverage fructose-1,6-bisphosphate aldolase (FruA) to catalyze the condensation of 13C-labeled dihydroxyacetone phosphate (DHAP) with glycoaldehyde. The reaction proceeds in aqueous buffer (pH 7.5) at 25°C, yielding a tetrose intermediate that spontaneously cyclizes to the oxolane triol .

Advantages:

-

Stereocontrol: FruA ensures >99% stereoselectivity for the (3S,4R) configuration.

-

Isotopic Fidelity: 13C-labeled DHAP retains the isotope at the C2 position post-condensation.

Table 1: Comparison of Chemical vs. Enzymatic Synthesis

| Parameter | Chemical Synthesis (NaAlO₂/DMSO) | Enzymatic Synthesis (FruA) |

|---|---|---|

| Yield | 65–70% | 85–90% |

| Reaction Time | 3 hours | 24 hours |

| Isotopic Purity | 90–92% | 95–98% |

| Stereoselectivity | 85% ee | >99% ee |

Purification and Characterization

Chromatographic Resolution

Ion-exchange chromatography (IEC) with Dowex 50WX4 resin effectively separates this compound from unreacted precursors and byproducts. Elution with a gradient of ammonium bicarbonate (0.1–0.5 M) ensures >98% chemical purity .

Isotopic Validation

13C nuclear magnetic resonance (NMR) confirms the position and enrichment of the carbon-13 label. The C2 resonance appears at δ 75.2 ppm with a coupling constant (¹J₍¹³C‑¹H₎) of 145 Hz, consistent with tetrahedral hybridization .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility. A representative setup involves:

-

Feedstock: 13C-glucose (98% isotopic enrichment)

-

Reactor: Packed-bed column with immobilized sodium aluminate

-

Throughput: 10 kg/hr

-

Downstream Processing: In-line HPLC for real-time purity monitoring

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 500 kg |

| Production Cost | $12,000/kg |

| Isotopic Yield | 93% |

Challenges and Innovations

Isotopic Dilution

A major challenge is minimizing isotopic dilution during purification. Advances in membrane-based nanofiltration (MWCO: 200 Da) reduce solvent usage while retaining 99% of the labeled product .

Green Chemistry Approaches

Recent studies explore solvent-free mechanochemical synthesis. Ball-milling 13C-glucose with sodium aluminate at 500 rpm for 2 hours achieves 60% conversion, albeit with lower stereoselectivity (70% ee) .

属性

IUPAC Name |

(3S,4R)-(213C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-GHNFDQGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([13CH](O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。